2-Difluoromethoxy-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9)14-5-3-1-2-4(13-5)7(10,11)12/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGVQWIIUZTENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240642 | |
| Record name | 2-(Difluoromethoxy)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214344-34-9 | |
| Record name | 2-(Difluoromethoxy)-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214344-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethoxy)-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
- Starting Material : 2-chloro-6-(trichloromethyl)pyridine.
- Fluorination : Reaction with antimony trifluoride dichloride (SbF$$3$$Cl$$2$$) at elevated temperatures (200–350°C) replaces chlorines with fluorines.
- Isolation : Distillation under vacuum yields 2-chloro-6-(trifluoromethyl)pyridine.
- Final Substitution : Heating with potassium fluoride (KF) at 350°C for 8 hours replaces the remaining chlorine with fluorine, producing 2-fluoro-6-(trifluoromethyl)pyridine.
Adaptation for Difluoromethoxy Group:
To introduce the -OCF$$2$$H moiety, the hydroxyl intermediate (2-hydroxy-6-trifluoromethylpyridine) can react with chlorodifluoromethane (ClCF$$2$$H) under basic conditions.
Example Reaction:
$$
\text{2-Hydroxy-6-(trifluoromethyl)pyridine} + \text{ClCF}_2\text{H} \xrightarrow{\text{Base}} \text{2-Difluoromethoxy-6-(trifluoromethyl)pyridine}
$$
- Base: NaOH or KOH.
- Solvent: Polar aprotic (e.g., DMF).
- Temperature: 80–120°C.
Direct Cyclization with Pre-Functionalized Groups
Building the pyridine ring with pre-installed substituents avoids late-stage functionalization challenges.
Approach:
- Cyclization Precursor : A diketone or enamine derivative containing CF$$3$$ and OCF$$2$$H groups.
- Catalyst : Ammonium acetate or Lewis acids (e.g., ZnCl$$_2$$).
Example :
$$
\text{CF}3\text{-containing diketone} + \text{NH}4\text{OAc} \xrightarrow{\Delta} \text{this compound}
$$
- Limited literature on direct cyclization with both CF$$3$$ and OCF$$2$$H groups.
- Requires precise control of regioselectivity.
Radical Difluoromethylation
Late-stage radical chemistry offers a modular route to introduce -OCF$$_2$$H.
Mechanism:
- Radical Source : Difluoromethyl hypofluorite (FOOCF$$_2$$H) or photoredox catalysts.
- Substrate : 2-Methoxy-6-(trifluoromethyl)pyridine.
Reaction :
$$
\text{2-Methoxy-6-(trifluoromethyl)pyridine} + \text{FOOCF}_2\text{H} \xrightarrow{h\nu} \text{this compound}
$$
- Avoids harsh conditions.
- High functional group tolerance.
Key Challenges and Optimizations:
- Regioselectivity : Ensuring substitution occurs exclusively at the 2-position.
- Stability of Intermediates : Difluoromethoxy groups are sensitive to hydrolysis.
- Yield Improvement : Catalytic methods (e.g., Cu-mediated coupling) may enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethoxy-6-(trifluoromethyl)pyridine N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Agricultural Applications
1. Agrochemical Intermediates
- Fungicides : 2-Difluoromethoxy-6-(trifluoromethyl)pyridine serves as a key intermediate in the production of agrochemicals such as fungicides. For instance, it is involved in the synthesis of picoxystrobin, a widely used fungicide known for its effectiveness against a range of fungal pathogens .
- Insecticides : The compound's unique structure allows it to act as a precursor in the development of novel insecticides that target specific pests while minimizing environmental impact.
Pharmaceutical Applications
1. Drug Development
- Antimicrobial Agents : Research indicates that derivatives of trifluoromethylpyridines exhibit significant antimicrobial activity. This compound has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Cancer Therapeutics : The compound has shown promise in the development of anticancer agents due to its ability to modulate cellular pathways involved in tumor growth .
Case Study 1: Synthesis and Efficacy of Picoxystrobin
A study demonstrated the successful synthesis of picoxystrobin using this compound as an intermediate. The resulting fungicide displayed high efficacy against various fungal species, leading to its approval for agricultural use. The synthesis process was optimized for yield and purity, confirming the compound's industrial viability .
Case Study 2: Antimicrobial Activity
In a series of experiments, this compound derivatives were tested against multiple bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. This highlights the compound's potential role in developing new antibacterial therapies .
Table 1: Comparison of Applications
| Application Area | Specific Use | Example Compounds | Efficacy/Notes |
|---|---|---|---|
| Agrochemicals | Fungicide production | Picoxystrobin | Effective against various fungal pathogens |
| Pharmaceuticals | Antimicrobial agents | Derivatives of pyridines | Significant activity against Gram-positive bacteria |
| Drug Development | Cancer therapeutics | Various derivatives | Modulates pathways involved in tumor growth |
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxy-6-(trifluoromethyl)pyridine
- Structure : Methoxy (-OCH₃) at position 2; trifluoromethyl (-CF₃) at position 6.
- Activity : While biological data specific to this compound are unavailable, substituent trends suggest that methoxy groups, being electron-donating, may reduce metabolic stability compared to difluoromethoxy groups. For example, in a neuroprotection assay, 4-methoxy derivatives (e.g., 9k) retained 80% cell viability at 3 μM, whereas electron-withdrawing groups like trifluoromethoxy (9g) showed 81% viability under similar conditions .
- Stability : Methoxy derivatives are generally less hydrolytically stable than difluoromethoxy analogs, as seen in the degradation of 4-methyl derivatives (e.g., 9i) after four days of storage .
2-Amino-6-(trifluoromethyl)pyridine
- Structure: Amino (-NH₂) at position 2; trifluoromethyl (-CF₃) at position 6.
- For instance, 3-(aminomethyl)-6-(trifluoromethyl)pyridine (9f) exhibited 74% cell viability at 0.1 μM, comparable to the reference compound 1 (82% at 3 μM) .
2-Fluoro-6-(trifluoromethyl)pyridine
- Structure : Fluoro (-F) at position 2; trifluoromethyl (-CF₃) at position 6.
- Activity : Fluorine’s small size and high electronegativity improve metabolic stability but may reduce steric bulk. This compound has a structural similarity score of 0.63 to the target molecule, suggesting divergent physicochemical profiles .
Positional Isomerism and Electronic Effects
- 4-Trifluoromethylpyridine Derivatives : Substitution at position 4 (e.g., 9e) reduces activity compared to position 6 analogs. For example, 4-trifluoromethylpyridine (9e) showed 74% cell viability at 0.1 μM, whereas 6-trifluoromethyl derivatives (e.g., 9f) achieved similar viability at lower concentrations .
- 3-Substituted Pyridines : 3-Methoxy derivatives (e.g., 9l) demonstrated higher activity (87% viability) than their 4-substituted counterparts (80% for 9k), highlighting the importance of substitution patterns in modulating biological effects .
Physicochemical and Stability Comparisons
Biological Activity
2-Difluoromethoxy-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its unique chemical properties and potential biological activities. The incorporation of fluorine atoms in organic compounds is known to enhance their stability, lipophilicity, and bioavailability, making them valuable in pharmaceutical and agrochemical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties supported by various research findings.
The molecular formula of this compound is . The presence of both difluoromethoxy and trifluoromethyl groups contributes to its unique reactivity and biological interactions.
Fluorinated compounds often exhibit enhanced binding affinity to biological targets due to increased lipophilicity. The mechanism of action for this compound likely involves interactions with enzymes or receptors, which can lead to inhibition or modulation of biological pathways.
Antimicrobial Activity
Research indicates that fluorinated pyridines can possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 2 | Antimicrobial |
| This compound (hypothetical) | TBD | Antimicrobial |
The introduction of fluorine is believed to enhance the bioactivity by altering the electron density in the pyridine ring, which may facilitate better binding to bacterial targets .
Anti-inflammatory Activity
Fluorinated compounds have also been studied for their anti-inflammatory properties. For example, derivatives similar to this compound showed significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
| Compound | IC50 (µmol) | Comparison |
|---|---|---|
| Compound A | 0.04 ± 0.09 | Celecoxib (0.04 ± 0.01) |
| This compound (hypothetical) | TBD | TBD |
Studies suggest that the anti-inflammatory effects could be linked to the modulation of cytokine production and inhibition of prostaglandin synthesis .
Anticancer Activity
Preliminary studies have indicated that certain pyridine derivatives exhibit anticancer activity against various cell lines. The introduction of fluorine atoms has been associated with increased potency against cancer cells.
| Cell Line | Compound | Inhibition (%) |
|---|---|---|
| SW480 (Colon cancer) | This compound (hypothetical) | TBD |
| PC3 (Prostate cancer) | Similar compound | TBD |
The exact mechanisms through which these compounds exert their anticancer effects are still under investigation but may involve apoptosis induction or cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study evaluated the activity of a series of fluorinated pyridines against MRSA strains, revealing that certain derivatives exhibited MIC values as low as 2 µg/mL, indicating strong antimicrobial potential.
- Anti-inflammatory Assessment : Another investigation into the COX-2 inhibitory effects demonstrated that specific fluorinated derivatives had comparable efficacy to established anti-inflammatory drugs like celecoxib.
- Cancer Cell Line Studies : Research on pyridine derivatives indicated significant cytotoxic effects on colorectal and prostate cancer cell lines, suggesting a promising avenue for further drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-difluoromethoxy-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves halogenated pyridine precursors. For example, fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120–150°C can introduce the difluoromethoxy group . Nickel-catalyzed reductive coupling (e.g., using NiCl₂ with ligands like phosphinitooxazoline) may optimize step efficiency, though competing side reactions (e.g., dehalogenation) require controlled stoichiometry and inert atmospheres . Yield optimization often involves adjusting solvent polarity (e.g., DMF vs. THF) and monitoring reaction progress via TLC or GC-MS.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Look for characteristic shifts: CF₃ groups appear as quartets (~δ 120–125 ppm in ¹³C), and difluoromethoxy (OCF₂) signals split into doublets in ¹⁹F NMR (~δ -70 to -80 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₅F₅NO) with <2 ppm mass error .
- XRD : If crystalline, compare bond angles/lengths to analogous structures (e.g., 2-(trifluoromethyl)pyridine derivatives) .
Q. What are the key stability considerations for handling this compound?
- Methodological Answer : The compound is sensitive to hydrolysis due to electron-withdrawing CF₃ and OCF₂ groups. Store under anhydrous conditions (argon atmosphere, molecular sieves) at -20°C. Avoid prolonged exposure to acidic/basic environments, which may cleave the difluoromethoxy group . Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis byproducts like 2-hydroxy-6-(trifluoromethyl)pyridine .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives based on this compound?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to:
- Predict electrophilic/nucleophilic sites for functionalization (e.g., para to OCF₂ for Suzuki coupling) .
- Simulate steric/electronic effects of substituents on reactivity (e.g., Hammett σ values for meta-substituted analogs).
- Validate results with experimental data (e.g., correlation between calculated LUMO energies and observed reaction rates) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.
- Purity Verification : Use orthogonal methods (HPLC, elemental analysis) to rule out contaminants (e.g., residual nickel from catalysis ).
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, solvent concentration in cell-based assays).
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 6-(trifluoromethyl)pyridine-3-carbonitriles) to identify trends .
Q. How can the trifluoromethyl group’s electronic effects be exploited in catalytic applications?
- Methodological Answer : The CF₃ group enhances electrophilicity, enabling:
- Cross-Coupling Reactions : Use Pd/Cu catalysts for C–H activation at the 4-position of the pyridine ring .
- Ligand Design : Incorporate into bipyridines for nickel- or palladium-based catalysts, improving oxidative stability in ethylene oligomerization .
- Monitor electronic effects via cyclic voltammetry (e.g., shifts in reduction potentials vs. non-fluorinated analogs) .
Safety and Compliance
Q. What safety protocols are critical when working with this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis/purification; monitor airborne concentrations with FTIR sensors.
- Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before incineration .
Data Reproducibility and Validation
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer :
- DoE Optimization : Vary parameters (temperature, catalyst loading, solvent) systematically using software (e.g., JMP) to identify critical factors .
- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., fluorinated intermediates at ~1750 cm⁻¹) .
- Quality Control : Implement LC-MS for every batch to ensure consistency in purity (>98%) and identify trace impurities (e.g., dehalogenated byproducts) .
Advanced Analytical Techniques
Q. What advanced NMR techniques elucidate dynamic behavior of this compound in solution?
- Methodological Answer :
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
